Product packaging for Sorafenib-galactosamine(Cat. No.:)

Sorafenib-galactosamine

Cat. No.: B1574419
M. Wt: 612.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Sorafenib (B1663141) in Preclinical Oncology Research

Sorafenib, a potent inhibitor of multiple protein kinases involved in tumor progression, has been a cornerstone of preclinical and clinical oncology research for many years. wikipedia.orgtargetedonc.com It is known to target several key signaling pathways, including the RAF/MEK/ERK pathway, as well as vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby inhibiting both tumor cell proliferation and angiogenesis. wikipedia.orgthno.org

Preclinical studies have extensively evaluated the antitumor activity of Sorafenib across a wide range of cancer models. researchgate.netresearchgate.netnih.gov Research in hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) models, for which Sorafenib is clinically approved, has demonstrated its ability to inhibit tumor growth. wikipedia.orgresearchgate.net Furthermore, preclinical investigations have explored its potential in other malignancies, including osteosarcoma, where it has been shown to reduce tumor proliferation and metastasis formation. researchgate.net These foundational studies have been crucial in elucidating the mechanisms of action of Sorafenib and identifying its potential therapeutic applications. researchgate.netnih.gov

The evolution of Sorafenib research has also involved exploring its use in combination with other therapeutic agents. Preclinical models have shown promise in combining Sorafenib with other targeted drugs, such as MEK inhibitors and HDAC inhibitors, to achieve synergistic or additive antitumor effects in HCC. wjgnet.com Additionally, the combination of Sorafenib with radiation therapy has been investigated in preclinical settings, suggesting potential for enhanced responses in HCC. targetedonc.com

Rationale for Enhanced Delivery Modalities in Sorafenib Research

Despite its proven efficacy in preclinical models and clinical use, Sorafenib faces challenges related to its physicochemical properties and pharmacokinetic profile. nih.gov Its poor aqueous solubility and extensive first-pass metabolism can limit its oral bioavailability. mdpi.com These factors necessitate strategies to improve its delivery to the tumor site while minimizing systemic exposure. amegroups.orgsemanticscholar.org

The development of enhanced delivery modalities for Sorafenib is driven by several key objectives:

Improved Solubility and Bioavailability: Formulations that enhance the solubility of Sorafenib can potentially lead to better absorption and bioavailability. mdpi.com

Targeted Delivery: Directing Sorafenib specifically to cancer cells can increase its therapeutic efficacy and reduce off-target effects. thno.org

Overcoming Drug Resistance: Advanced delivery systems may help to overcome mechanisms of drug resistance that can develop in tumors. mdpi.com

Controlled Release: Modulating the release of Sorafenib can maintain therapeutic concentrations over a prolonged period, potentially improving its antitumor activity. amegroups.orgsemanticscholar.org

One of the most promising strategies for targeted delivery involves the conjugation of Sorafenib to a targeting moiety that recognizes specific receptors overexpressed on cancer cells. This has led to the investigation of Sorafenib-galactosamine (B1150168) . The rationale behind this specific conjugate lies in the fact that the asialoglycoprotein receptor (ASGPR) is highly expressed on the surface of hepatocytes. researchgate.net By attaching a galactosamine ligand to Sorafenib, the resulting conjugate can be specifically recognized and taken up by liver cells, thereby concentrating the drug in the target organ for diseases like hepatocellular carcinoma. researchgate.net This targeted approach holds the potential to significantly enhance the therapeutic index of Sorafenib.

Detailed Research Findings

Preclinical research has begun to explore the potential of this compound. A study synthesized a conjugate of Sorafenib with galactose, forming this compound. medkoo.com The theoretical analysis of this compound provides foundational data for further investigation.

In a related approach, researchers have integrated Sorafenib into a N-acetyl-galactosamine (GalNAc) modified metal-organic framework. researchgate.net This nano-formulation demonstrated targeted delivery to liver cells and significant anti-tumor activity in a mouse model of metastatic hepatocellular carcinoma. researchgate.net

These findings underscore the potential of galactose and its derivatives as targeting ligands for delivering Sorafenib to liver tumors. Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic efficacy and safety profile.

Properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

Synonyms

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origin of Product

United States

Preclinical Pharmacological Research on Sorafenib Mechanisms

Investigation of Sorafenib's Molecular and Cellular Mechanisms

Preclinical research has established Sorafenib (B1663141) as a potent multi-kinase inhibitor that influences a variety of cellular signaling pathways critical to tumor growth and progression. Its mechanism of action is dual, targeting both the tumor cell and the tumor's blood supply.

Kinase Inhibition Spectrum and Signaling Pathway Modulation

Sorafenib is recognized for its broad-spectrum kinase inhibition, targeting multiple key players in oncogenesis. It effectively inhibits intracellular serine/threonine kinases within the RAF/MEK/ERK signaling pathway, including Raf-1, wild-type B-Raf, and the oncogenic B-Raf V600E mutant. This pathway is a critical mediator of tumor cell proliferation and is often aberrantly activated in various cancers. By inhibiting Raf kinases, Sorafenib can suppress downstream signaling, leading to a reduction in ERK phosphorylation.

Furthermore, Sorafenib targets several cell surface receptor tyrosine kinases (RTKs) that are pivotal for angiogenesis and tumor progression. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). The inhibition of these receptors is the primary mechanism behind Sorafenib's potent anti-angiogenic effects. Additional targets include c-Kit, Flt-3, and RET, broadening its antitumor activity across different cancer types. Studies have also shown that Sorafenib can inhibit the phosphorylation of STAT3, Akt, and mTOR, further disrupting pro-survival signaling cascades within cancer cells.

Target Kinase FamilySpecific Kinases InhibitedPrimary Downstream Pathway
Intracellular Serine/Threonine Kinases Raf-1, wild-type B-Raf, B-Raf V600ERAF/MEK/ERK
Receptor Tyrosine Kinases (RTKs) VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, Flt-3, RETAngiogenesis, Proliferation, Survival

Cellular Process Regulation: Apoptosis, Proliferation, Angiogenesis

The multi-targeted kinase inhibition by Sorafenib translates into the regulation of fundamental cellular processes that drive cancer.

Apoptosis: Sorafenib induces programmed cell death in tumor cells through multiple mechanisms. A key action is the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. This effect may occur independently of the MEK/ERK pathway. In various cancer cell lines, Sorafenib's pro-apoptotic activity is marked by caspase activation, an increase in hypodiploid cells, activation of BAX and BAK, and the release of cytochrome c from mitochondria. It also increases the expression of pro-apoptotic proteins like PUMA and BIM.

Proliferation: By blocking the RAF/MEK/ERK pathway, Sorafenib effectively inhibits tumor cell proliferation. This is often evidenced by a reduction in the phosphorylation of MEK and ERK and a subsequent downregulation of cyclin D1, a key regulator of the cell cycle. In vitro studies have consistently shown that Sorafenib inhibits the proliferation of a wide range of human tumor cell lines in a dose-dependent manner. For cell lines with activating mutations in the ERK pathway, the antiproliferative activity is observed at low nanomolar concentrations.

Angiogenesis: Sorafenib demonstrates potent anti-angiogenic properties by directly targeting VEGFR and PDGFR. Inhibition of these receptors disrupts the signaling necessary for the formation of new blood vessels that supply tumors with essential nutrients and oxygen. In vitro angiogenesis assays show a significant reduction in tubule formation at nanomolar concentrations. In vivo studies confirm this, showing reduced microvessel density in tumor xenografts treated with Sorafenib.

Mechanistic Insights into Microenvironmental Interactions

Sorafenib's efficacy is also influenced by its interactions within the tumor microenvironment. The hypoxic conditions often found in tumors can contribute to Sorafenib resistance. However, Sorafenib itself can induce hypoxia, which in some contexts, may activate autophagy and HIF-1 signaling pathways, contributing to its anti-cancer effects. The tumor microenvironment, including cancer-associated fibroblasts and immune cells, can modulate the response to Sorafenib. For instance, the infiltration of certain immune cells can be shaped by Sorafenib-induced hypoxia. Additionally, interactions between cancer cells and stromal cells, mediated by factors like exosomal miRNAs, can influence drug sensitivity.

Preclinical Efficacy Assessment of Sorafenib

The molecular and cellular effects of Sorafenib have been validated in extensive preclinical efficacy studies, demonstrating its potent antitumor activity both in laboratory cell cultures and in animal models.

In Vitro Tumor Cell Growth Inhibition Studies

In vitro studies have been crucial in establishing the direct antitumor effects of Sorafenib across a diverse panel of cancer cell lines. Sorafenib consistently inhibits the growth of various human tumor cell lines, including those from hepatocellular, renal, colon, breast, pancreatic, and non-small-cell lung cancers. The concentration required for 50% inhibition of proliferation (IC50) varies depending on the cell line's genetic makeup. For example, in hepatocellular carcinoma (HCC) cell lines like PLC/PRF/5 and HepG2, Sorafenib inhibited cell proliferation with IC50 values of 6.3 µmol/L and 4.5 µmol/L, respectively. Similarly, in non-Hodgkin lymphoma cell lines, the median inhibitory dose was observed to be between 3–6 μM.

Cell LineCancer TypeIC50 Value (Proliferation)Reference
PLC/PRF/5Hepatocellular Carcinoma6.3 µmol/L
HepG2Hepatocellular Carcinoma4.5 µmol/L
NHL cell linesNon-Hodgkin Lymphoma3-6 µM (median)
HepG2Hepatocellular Carcinoma1.83 µM (with targeted delivery)

In Vivo Xenograft and Orthotopic Model Evaluations

The antitumor activity of Sorafenib observed in vitro has been successfully translated to in vivo animal models. In xenograft models, where human tumor cells are implanted into immunocompromised mice, Sorafenib has demonstrated significant tumor growth inhibition and even tumor regression.

For instance, in a PLC/PRF/5 HCC xenograft model, Sorafenib produced partial tumor regressions in 50% of the mice at a dose of 100 mg/kg. In an orthotopic model of anaplastic thyroid carcinoma, Sorafenib reduced the growth of xenografts and improved the survival of the animals. Studies in patient-derived xenograft (PDX) models of HCC also showed significant tumor growth inhibition in the majority of models tested. The in vivo mechanism of action was confirmed to involve the inhibition of MAPK signaling, induction of apoptosis, and a reduction in tumor microvessel area. Combination studies in xenograft models have also shown that Sorafenib can synergize with other agents to enhance antitumor efficacy.

Elucidation of Sorafenib Resistance Mechanisms in Preclinical Models

Sorafenib, a multi-kinase inhibitor, represents a standard of care for advanced hepatocellular carcinoma (HCC). However, its clinical efficacy is often limited by the development of resistance. Preclinical research has been instrumental in dissecting the complex molecular mechanisms that underpin both innate and acquired resistance to sorafenib, paving the way for the development of novel therapeutic strategies to overcome this challenge.

Intrinsic and Acquired Resistance Pathways

Resistance to sorafenib can be broadly categorized as either intrinsic (pre-existing) or acquired (developing after a period of treatment). frontiersin.org Preclinical models have been pivotal in identifying the diverse signaling pathways that contribute to both forms of resistance.

Intrinsic Resistance: This form of resistance is present before the initiation of sorafenib therapy and is often attributed to the inherent genetic and epigenetic heterogeneity of tumor cells. frontiersin.org Several signaling pathways have been implicated in intrinsic sorafenib resistance. For instance, the activation of the EGFR signaling pathway can provide compensatory pro-survival signals, allowing cancer cells to evade the therapeutic effects of sorafenib. mdpi.com Preclinical studies have shown that HCC cells with high EGFR expression exhibit a poorer response to sorafenib. mdpi.com

Acquired Resistance: This type of resistance emerges after an initial response to sorafenib and is a significant clinical hurdle. frontiersin.org Preclinical research has demonstrated that prolonged exposure of HCC cells to sorafenib can lead to the activation of alternative survival pathways. Key among these are the PI3K/Akt and JAK-STAT signaling pathways. nih.gov For example, sorafenib-resistant HCC cell lines have been shown to exhibit increased phosphorylation of Akt, a key component of the PI3K/Akt pathway. nih.gov Inhibition of this pathway has been demonstrated to re-sensitize resistant cells to sorafenib. nih.gov Similarly, the JAK-STAT pathway can be activated in response to sorafenib, promoting cell survival and proliferation. nih.gov

Resistance TypeKey Signaling Pathways Implicated in Preclinical Models
Intrinsic EGFR Signaling
Acquired PI3K/Akt Signaling, JAK-STAT Signaling

Role of Cancer Stem Cells in Sorafenib Resistance

A growing body of preclinical evidence points to the critical role of cancer stem cells (CSCs) in mediating sorafenib resistance. nih.gov CSCs are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, properties that are believed to drive tumor growth, metastasis, and therapeutic resistance. nih.gov

Several studies have demonstrated that sorafenib treatment can enrich the population of CSCs within a tumor. nih.gov This suggests that CSCs may be inherently more resistant to sorafenib than the bulk of tumor cells. The mechanisms underlying this resistance are multifaceted. For instance, certain CSC markers, such as CD13, have been shown to induce sorafenib resistance by activating oncogenic signaling pathways like NF-κB. oaepublish.com Furthermore, some HCC cells can dedifferentiate and acquire stem-like properties following long-term exposure to sorafenib, contributing to acquired resistance. researchgate.netnih.gov

Preclinical investigations have also highlighted the involvement of specific signaling pathways within CSCs that contribute to sorafenib resistance. The Hedgehog signaling pathway, for example, has been implicated in the resistance of CD44-positive HCC cells to sorafenib. oaepublish.com Inhibition of this pathway has been shown to sensitize these CSC-like cells to the effects of sorafenib. oaepublish.com

CSC Marker/PathwayRole in Sorafenib Resistance (Preclinical Findings)
CD13 Induces resistance by activating NF-κB signaling. oaepublish.com
CD44 Associated with resistance; inhibition of Hedgehog signaling can sensitize CD44+ cells. oaepublish.com
Dedifferentiation Long-term sorafenib exposure can induce stem-like properties in HCC cells. researchgate.netnih.gov

Epithelial-Mesenchymal Transition in Sorafenib Resistance

Epithelial-mesenchymal transition (EMT) is a cellular reprogramming process in which epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to apoptosis. nih.gov A significant body of preclinical research has established a strong link between EMT and the development of sorafenib resistance in HCC. nih.govnih.gov

Studies have shown that HCC cells that have undergone EMT exhibit a reduced sensitivity to sorafenib. nih.gov This mesenchymal phenotype is often associated with the expression of specific markers, such as CD44, and the activation of signaling pathways like TGF-β. nih.gov The process of EMT has also been implicated in the generation and maintenance of CSCs, further contributing to therapeutic resistance. nih.govnih.gov

Preclinical models have demonstrated that long-term exposure to sorafenib can induce EMT in HCC cells, suggesting that this process is a key mechanism of acquired resistance. researchgate.net Conversely, inhibiting EMT has been shown to enhance the cytotoxic effects of sorafenib in preclinical settings. nih.gov

Molecular Alterations in Glycosylation Associated with Sorafenib Response

Recent preclinical research has begun to uncover the role of altered protein glycosylation in the response to sorafenib. Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, plays a crucial role in various cellular processes, and its dysregulation is a hallmark of cancer.

A study utilizing lectin microarrays to analyze changes in glycosylation profiles in sorafenib-treated HCC cells revealed significant alterations. nih.govnih.gov Specifically, glycoproteins from sorafenib-treated cells showed increased binding to certain lectins, indicating an increase in specific glycan structures such as α-1,3GalNAc/Gal and GalNAcα-Ser/Thr(Tn). nih.govnih.gov Conversely, a decrease in other glycan structures, including sialic acid and β-1,4Gal, was observed. nih.govnih.gov

These findings suggest that sorafenib can induce notable changes in the glycosylation patterns of HCC cells. nih.gov Further investigation in this area may lead to the identification of novel biomarkers to predict sorafenib response and potentially new therapeutic targets to overcome resistance.

Glycan StructureChange in Expression in Sorafenib-Treated HCC Cells (Preclinical Data)
α-1,3GalNAc/Gal Increased
GalNAcα-Ser/Thr(Tn) Increased
Sialic Acid Decreased
β-1,4Gal Decreased

Galactosamine Mediated Targeted Drug Delivery of Sorafenib

Theoretical Basis for Galactosamine-Functionalized Liver Targeting

The rationale for using galactosamine as a targeting moiety for liver cells is firmly rooted in the unique physiology of hepatocytes. These cells possess a highly efficient and specific mechanism for clearing certain glycoproteins from the bloodstream, a process mediated by the asialoglycoprotein receptor.

The asialoglycoprotein receptor (ASGPR) is a C-type lectin, or carbohydrate-binding protein, that is densely expressed on the sinusoidal surface of mammalian hepatocytes, with as many as 500,000 binding sites per cell. wikipedia.orgnih.govrsc.org The primary physiological role of ASGPR is to identify and internalize circulating glycoproteins that have lost their terminal sialic acid residues, exposing underlying sugar units like galactose (Gal) or N-acetylgalactosamine (GalNAc). wikipedia.orgnih.govfrontiersin.org

The human ASGPR is a transmembrane protein composed of two homologous subunits, H1 (the major subunit) and H2 (the minor subunit), which are essential for its proper function. wikipedia.orgrsc.orgnih.gov These subunits form oligomers, typically trimers, that create multiple carbohydrate recognition domains (CRDs) on the cell surface. wikipedia.orgrsc.org This multimeric structure is crucial for high-affinity binding. While ASGPR recognizes both galactose and N-acetylgalactosamine, it exhibits a significantly higher affinity for GalNAc, with some studies reporting a 10 to 60-fold greater binding strength. nih.govrsc.orgacs.org This preferential binding is a key consideration in the design of targeted drug delivery systems.

The interaction between galactosamine-bearing ligands and the ASGPR is highly specific and efficient, leading to rapid internalization of the ligand-receptor complex via clathrin-mediated endocytosis. nih.govnih.govmiddlebury.edu Once a ligand binds to the receptor, the complex is enveloped in a clathrin-coated pit on the cell membrane, which then buds inward to form an endosome. nih.govresearchgate.net Inside the cell, the acidic environment of the endosome causes the ligand to dissociate from the receptor. nih.govahajournals.org The receptor is then recycled back to the cell surface, ready to bind another ligand, a process that can occur every 15 minutes. nih.govrsc.orgahajournals.org This rapid cycling ensures a high capacity for uptake, making the ASGPR an ideal target for drug delivery.

The strength of this interaction is profoundly influenced by the "cluster effect," where multivalent ligands—those presenting multiple galactose or GalNAc residues—exhibit a binding affinity that is orders of magnitude greater than that of a single sugar molecule. rsc.orgresearchgate.net Studies have shown that trivalent (triantennary) GalNAc ligands, where the sugar moieties are spaced appropriately (e.g., 15–20 Å apart), demonstrate the highest binding affinity and are internalized most efficiently. rsc.orgacs.org This multivalent binding effect is a cornerstone of the advanced design of Sorafenib-galactosamine (B1150168) delivery systems.

Advanced Design and Synthesis of this compound Conjugates and Delivery Systems

Harnessing the specific interaction between galactosamine and the ASGPR, researchers have developed sophisticated nanocarrier systems to improve the delivery of sorafenib (B1663141) to liver cells. These advanced platforms are designed to encapsulate the hydrophobic sorafenib molecule, enhance its stability, and present galactosamine on their surface to engage with the ASGPR on hepatocytes.

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers and are well-suited for delivering poorly water-soluble drugs like sorafenib. To achieve liver targeting, these polymers can be chemically modified to include galactosamine moieties.

One notable example involves the synthesis of a galactosylated polylactide-polyaminoacid conjugate. core.ac.ukresearchgate.net This system was developed using a copolymer known as PHEA-EDA-PLA, which was subsequently reacted with lactose (B1674315) to yield a galactosylated version, PHEA-EDA-PLA-GAL. core.ac.uknih.gov This new copolymer self-assembles in an aqueous environment to form micelles capable of encapsulating sorafenib. core.ac.uk

In vivo biodistribution studies in mice demonstrated the effectiveness of this targeting strategy. core.ac.uk After oral administration, sorafenib loaded into the galactosylated (PHEA-EDA-PLA-GAL) micelles showed significantly higher accumulation in the liver compared to both free sorafenib (administered as Nexavar) and sorafenib loaded into non-targeted (PHEA-EDA-PLA) micelles. core.ac.uk This preferential accumulation in the target organ highlights the potential of ASGPR-mediated internalization to enhance the therapeutic concentration of sorafenib in the liver. core.ac.uk

Table 1: In Vivo Biodistribution of Sorafenib in Liver 4 Hours Post-Administration Data extracted from biodistribution studies in mice. core.ac.uk

Formulation% of Administered Sorafenib Dose in Liver
Free Sorafenib (Nexavar)2.8%
Sorafenib in Non-Targeted Micelles (PHEA-EDA-PLA)4.5%
Sorafenib in Targeted Micelles (PHEA-EDA-PLA-GAL)19.9%

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer another versatile platform for targeted drug delivery. mdpi.comd-nb.infonih.gov These carriers are biocompatible and can improve the oral bioavailability of encapsulated drugs. ijsred.com

For liver-specific delivery of sorafenib, SLNs have been surface-modified with PEGylated galactose. mdpi.comijsred.comnih.gov The polyethylene (B3416737) glycol (PEG) linker provides a "stealth" characteristic, helping the nanoparticle evade clearance by the immune system, while the terminal galactose moiety acts as the homing device for the ASGPR on hepatocytes. ijsred.com This dual-functionalization aims to increase the circulation half-life and ensure site-specific delivery. mdpi.comijsred.com

In another approach, multifunctional lipid nanoparticles (LNPs) were designed for the co-delivery of sorafenib and a doxorubicin (B1662922) prodrug. researchgate.net These LNPs were modified with N-acetylgalactosamine (NAcGal) to facilitate targeted uptake by HCC cells. In vitro studies demonstrated that the cellular uptake of the NAcGal-modified LNPs by HepG2 (human liver cancer) cells was significantly higher than that of unmodified LNPs, confirming the effectiveness of the ASGPR-mediated targeting. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions coordinated to organic ligands, forming highly porous structures. Their large surface area and tunable pore size make them excellent candidates for drug delivery. researchgate.net

A novel approach for targeted liver cancer therapy involved integrating sorafenib into a zeolitic imidazolate framework (ZIF-8), a type of MOF known for its biocompatibility. nih.govecancer.org To confer liver-targeting capabilities, the surface of the ZIF-8 nanoparticles was modified with N-acetyl-galactosamine (GalNAc). nih.gov This nanoplatform, designated SG@GR-ZIF-8 (which also co-loaded glucose oxidase), was designed to be specifically recognized by the ASGPR on liver cells. nih.gov

In vivo studies using a mouse model of metastatic HCC demonstrated the potent anti-tumor activity of this targeted system. The SG@GR-ZIF-8 formulation led to a remarkable tumor inhibition rate of 89% and prolonged the survival of the animals, showcasing the powerful synergy between the therapeutic payload and the GalNAc-mediated targeted delivery. nih.gov This research underscores the potential of advanced hybrid materials like MOFs to create highly effective, cell-specific delivery systems for potent anticancer drugs such as sorafenib.

Enzymatic and Chemical Synthesis Methodologies for Galactose Modification

The covalent attachment of a galactose or galactosamine moiety to sorafenib is a key step in the development of a targeted drug delivery system. Both chemical and enzymatic strategies can be envisaged for this modification, each with its own set of advantages and challenges.

Chemical Synthesis:

The most direct chemical approach to synthesize this compound involves the formation of an amide bond between the carboxylic acid group of a sorafenib derivative and the amine group of galactosamine bit.edu.cn. A plausible synthetic route would involve the following key steps:

Activation of Sorafenib's Carboxylic Acid: Sorafenib itself does not possess a carboxylic acid group suitable for direct amide coupling. However, synthetic strategies for sorafenib derivatives often involve intermediates with reactive functional groups. For the purpose of creating a this compound conjugate, a derivative of sorafenib featuring a carboxylic acid, for instance, by modifying the picolinamide (B142947) side chain, would be a necessary starting material. This carboxylic acid group would then be activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester intermediate. This intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines.

Protection of Galactosamine: Galactosamine possesses multiple hydroxyl groups that could potentially react with the activated carboxylic acid. To ensure selective amide bond formation at the amino group, these hydroxyl groups must be protected. This is typically achieved by reacting galactosamine with an appropriate protecting group, such as an acetyl group, to form a per-acetylated galactosamine derivative.

Amide Bond Formation: The activated sorafenib derivative is then reacted with the protected galactosamine in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction.

Deprotection: Following the successful coupling reaction, the protecting groups on the galactosamine moiety are removed. For acetyl groups, this is commonly achieved by treatment with a mild base, such as sodium methoxide (B1231860) in methanol.

This multi-step chemical synthesis allows for the precise control over the final structure of the this compound conjugate.

Enzymatic Synthesis:

Direct enzymatic synthesis of this compound presents significant challenges due to the complex structure of sorafenib and the high substrate specificity of most glycosyltransferases. These enzymes are typically involved in the synthesis of oligosaccharides and glycoproteins and may not recognize a synthetic molecule like sorafenib as a suitable acceptor substrate.

However, a chemoenzymatic approach could be a viable alternative. This strategy would involve the chemical synthesis of a sorafenib derivative containing a linker with a terminal functional group that is a known substrate for a specific glycosyltransferase. The enzyme would then catalyze the transfer of a galactose or galactosamine moiety from a sugar donor, such as UDP-galactose, to the linker. This method combines the flexibility of chemical synthesis with the high stereoselectivity and regioselectivity of enzymatic reactions, potentially leading to a more efficient and cleaner synthesis of the desired conjugate nih.gov.

Preclinical Pharmacodynamic and Cellular Uptake Evaluation of Galactosamine-Modified Sorafenib

The preclinical evaluation of galactosamine-modified sorafenib is crucial to ascertain the efficacy of this targeted approach. While direct preclinical data for a this compound conjugate is limited, extensive research on galactosylated polymeric micelles and nanoparticles encapsulating sorafenib provides a strong basis for understanding the expected pharmacodynamic and cellular behavior of such a targeted molecule core.ac.uknih.gov. The underlying principle of ASGPR-mediated uptake is consistent across these platforms.

Enhanced Cellular Internalization Mechanisms in Target Cell Lines

The primary rationale for modifying sorafenib with galactosamine is to exploit the ASGPR-mediated endocytosis pathway for enhanced cellular uptake into hepatocytes nih.gov. The ASGPR is a C-type lectin receptor that specifically recognizes and binds to terminal galactose and N-acetylgalactosamine residues of glycoproteins pibb.ac.cnunibas.ch. Upon binding, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis nih.gov.

Studies utilizing galactosylated nanoparticles loaded with sorafenib have demonstrated significantly enhanced uptake in ASGPR-overexpressing cancer cell lines, such as HepG2 cells, compared to non-targeted nanoparticles or free sorafenib nih.gov. This enhanced internalization is attributed to the specific interaction between the galactose ligands on the nanoparticle surface and the ASGPR on the hepatocyte membrane nih.gov. Competitive inhibition studies, where the uptake of galactosylated nanoparticles is assessed in the presence of free galactose, have confirmed the ASGPR-mediated nature of this uptake mechanism nih.gov. It is therefore highly probable that a this compound conjugate would exhibit a similar mechanism of enhanced cellular internalization in ASGPR-positive cells.

Intracellular Trafficking and Release Kinetics in Preclinical Systems

Following ASGPR-mediated endocytosis, the this compound conjugate is expected to be trafficked through the endo-lysosomal pathway nih.gov. The internalized vesicles mature into early endosomes, which then acidify and fuse with late endosomes and lysosomes researchgate.net. The acidic environment of the lysosomes, coupled with the presence of various hydrolytic enzymes, would likely facilitate the cleavage of the linker between sorafenib and galactosamine, leading to the release of the active drug within the target cell.

The release kinetics of sorafenib from galactosylated carrier systems have been shown to be pH-dependent, with a more rapid release observed at the acidic pH characteristic of endo-lysosomal compartments dovepress.com. This controlled intracellular release mechanism ensures that the cytotoxic payload is delivered directly to the site of action, potentially minimizing off-target effects. For a direct this compound conjugate, the design of the linker connecting the drug and the targeting moiety would be critical in determining the release rate and ensuring that the active form of sorafenib is liberated.

Target-Specific Biodistribution in In Vivo Models

In vivo biodistribution studies are essential to confirm the targeting efficiency of galactosamine-modified sorafenib. Preclinical studies in animal models using galactosylated polymeric micelles loaded with sorafenib have demonstrated a significant accumulation of the drug in the liver compared to other organs core.ac.uknih.gov. This preferential liver targeting is a direct consequence of the interaction between the galactose residues on the micelles and the ASGPR on hepatocytes core.ac.uk.

For instance, a study by Craparo et al. (2014) showed that orally administered sorafenib-loaded galactosylated micelles resulted in a significantly higher concentration of sorafenib in the livers of mice compared to both free sorafenib and non-galactosylated micelles core.ac.uk. This enhanced liver accumulation is expected to translate to a higher therapeutic efficacy against liver tumors while reducing systemic exposure and associated side effects.

FormulationOrganDrug Concentration (µg/g tissue) at 2h post-administrationReference
Free Sorafenib (Nexavar)Liver~1.5 core.ac.uk
Sorafenib in non-galactosylated micellesLiver~2.0 core.ac.uk
Sorafenib in galactosylated micellesLiver~4.5 core.ac.uk
Free Sorafenib (Nexavar)Kidney~1.0 core.ac.uk
Sorafenib in non-galactosylated micellesKidney~2.5 core.ac.uk
Sorafenib in galactosylated micellesKidney~1.2 core.ac.uk

Comparative Analysis of this compound vs. Unmodified Sorafenib Delivery

A comparative analysis of the delivery of galactosamine-modified sorafenib versus the unmodified drug highlights several key advantages of the targeted approach.

Enhanced Efficacy: By increasing the intracellular concentration of sorafenib in target cancer cells, the galactosamine-mediated delivery is expected to enhance the therapeutic efficacy of the drug. In vitro studies with galactosylated solid lipid nanoparticles containing sorafenib have shown lower IC50 values against HepG2 cells compared to free sorafenib and non-galactosylated nanoparticles mdpi.com.

Reduced Systemic Toxicity: The preferential accumulation of the drug in the liver should lead to lower concentrations in other tissues, thereby reducing the incidence and severity of off-target side effects commonly associated with sorafenib treatment mdpi.com.

Improved Pharmacokinetic Profile: The use of a targeting moiety can alter the pharmacokinetic properties of the drug. Studies with galactosylated carriers have shown a lower clearance and prolonged circulation time of sorafenib in vivo, which could lead to a more sustained therapeutic effect mdpi.com.

ParameterUnmodified SorafenibGalactosamine-Modified Sorafenib (projected)Reference
Cellular Uptake in HepatocytesPassive diffusionASGPR-mediated endocytosis nih.gov
Targeting SpecificityLowHigh (to liver) core.ac.uk
Intracellular Concentration in Target CellsLowerHigher nih.gov
Systemic ExposureHighLower mdpi.com
Therapeutic IndexNarrowPotentially wider mdpi.com

Synergistic Therapeutic Strategies Employing Sorafenib Galactosamine

Combination Therapies with Galactosamine-Targeted Sorafenib (B1663141) and Co-Encapsulated Agents

The encapsulation of sorafenib within galactosamine-targeted nanocarriers opens avenues for co-delivering other therapeutic agents, aiming to achieve synergistic anti-cancer effects. This approach allows for the simultaneous delivery of drugs with different mechanisms of action to the tumor site.

Concurrent Delivery with Chemotherapeutic Agents

Research has explored the co-encapsulation of sorafenib with conventional chemotherapeutic agents like doxorubicin (B1662922) in nanoparticle-based delivery systems. nih.govdntb.gov.uaresearchgate.net The rationale behind this combination is to attack cancer cells through multiple pathways. Sorafenib, a multi-kinase inhibitor, hinders tumor cell proliferation and angiogenesis, while doxorubicin, an anthracycline antibiotic, intercalates with DNA to inhibit topoisomerase II and disrupt cellular replication. nih.govnih.gov

Biodegradable polymeric nanoparticles, such as those made from poly(d,l-lactide-co-glycolide) (PLGA) and polyethylene (B3416737) glycol-poly(d,l-lactide-co-glycolide) (PEG-PLGA), have been utilized to co-encapsulate both sorafenib and doxorubicin. nih.govdntb.gov.uaresearchgate.net Studies have demonstrated the feasibility of entrapping these two drugs with distinct chemical properties within the same carrier. nih.gov The modification of such nanoparticles with galactose or its derivatives can facilitate targeted delivery to liver cancer cells. nih.govdovepress.com

Below is a table summarizing the encapsulation efficiency of doxorubicin and sorafenib in different polymeric nanoparticles from a study.

PolymerDrugEncapsulation Efficiency (%)
PLGADoxorubicin52
PLGASorafenib55
PEG-PLGADoxorubicin69
PEG-PLGASorafenib88

This table presents data on the efficiency of encapsulating Doxorubicin and Sorafenib within PLGA and PEG-PLGA nanoparticles, as detailed in a 2018 study. nih.gov

Synergy with Molecularly Targeted Inhibitors

The combination of galactosamine-targeted sorafenib with other molecularly targeted inhibitors is a promising strategy to enhance therapeutic outcomes and combat drug resistance. For instance, combining sorafenib with inhibitors of pathways that contribute to resistance, such as the PI3K/AKT or JAK-STAT pathways, could be beneficial. frontiersin.org While direct studies on co-encapsulating these specific inhibitors with a sorafenib-galactosamine (B1150168) conjugate are limited, the principle of combination therapy to target multiple signaling pathways is well-established. frontiersin.orgnih.gov

For example, research has shown that combining sorafenib with an AKT inhibitor can enhance its sensitivity in HCC. frontiersin.org A galactosamine-targeted delivery system could potentially co-deliver sorafenib and an AKT inhibitor to achieve a synergistic effect directly at the tumor site. Similarly, targeting the Hippo/YAP/TAZ pathway, which is implicated in sorafenib resistance, presents another avenue for combination therapy. frontiersin.org

Integration with Gene Therapy Modalities (e.g., miRNA delivery)

The integration of galactosamine-targeted sorafenib delivery with gene therapy, particularly the delivery of microRNAs (miRNAs), holds significant potential. MiRNAs are small non-coding RNAs that can regulate gene expression and act as either tumor suppressors or oncogenes. sciencedaily.com Studies have suggested that certain miRNAs, such as miR-125a, are involved in the mechanism of action of sorafenib and can potentiate its anti-cancer activity. sciencedaily.com

Galactosamine-functionalized nanocarriers can be designed to co-encapsulate sorafenib and specific miRNAs. nih.gov This targeted co-delivery would ensure that both the drug and the gene therapy agent reach the cancer cells, potentially leading to a more potent therapeutic effect. The galactosamine moiety facilitates binding to the ASGPR on hepatocytes, leading to receptor-mediated endocytosis of the nanocarrier and the release of its therapeutic payload inside the cell. frontiersin.org This approach could help increase the number of patients who respond positively to sorafenib treatment. sciencedaily.com

Overcoming Sorafenib Resistance through Galactosamine-Targeted Delivery

A significant challenge in sorafenib therapy is the development of primary and acquired resistance. frontiersin.orgfrontiersin.orgnih.gov Galactosamine-targeted delivery of sorafenib offers a potential strategy to overcome this resistance by enhancing intracellular drug concentrations and enabling the co-delivery of agents that target resistance mechanisms.

Targeting Resistance-Associated Pathways via Conjugated Systems

Several molecular pathways are implicated in sorafenib resistance, including the activation of alternative signaling cascades like the PI3K/AKT/mTOR and EGFR pathways. frontiersin.orgnih.gov Galactosamine-conjugated systems can be engineered to deliver not only sorafenib but also inhibitors of these resistance-associated pathways.

For instance, the epidermal growth factor receptor (EGFR) has been shown to contribute to primary resistance to sorafenib in HCC. frontiersin.org A galactosamine-targeted nanoparticle could be designed to co-deliver sorafenib and an EGFR inhibitor, thereby simultaneously blocking multiple pro-survival pathways in cancer cells. This targeted co-delivery could lead to a higher concentration of both drugs at the tumor site, potentially overcoming resistance mechanisms that are active in the tumor microenvironment. frontiersin.org

Disruption of Cancer Stem Cell Survival Pathways

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, recurrence, and drug resistance. nih.govresearchgate.netnih.gov Liver cancer stem cells (LCSCs) have been shown to exhibit resistance to sorafenib. nih.govresearchgate.net Targeting these cells is crucial for achieving long-term therapeutic success.

Galactosamine-targeted delivery systems can be employed to deliver therapeutic agents that disrupt CSC survival pathways. Pathways such as WNT/β-catenin are critical for the self-renewal and survival of LCSCs. nih.gov Research has shown that combining sorafenib with inhibitors of the WNT/β-catenin pathway, such as FH535, can have a synergistic effect on inhibiting the proliferation of both HCC cells and LCSCs. nih.gov

A galactosamine-functionalized nanocarrier could co-encapsulate sorafenib and an LCSC-targeting agent, such as a WNT/β-catenin inhibitor. This would facilitate the delivery of both agents to the liver, where they can act on the bulk tumor cells and the resistant LCSC population. By disrupting the survival pathways of these resistant cells, this strategy could potentially overcome sorafenib resistance and reduce the likelihood of tumor recurrence.

The table below summarizes the effect of combining FH535 and sorafenib on liver cancer stem cells.

TreatmentEffect on Liver Cancer Stem Cells
FH535 and Sorafenib CombinationSynergistic inhibition of proliferation
FH535 and Sorafenib CombinationInduction of apoptosis

This table highlights the synergistic effects observed when combining FH535 and sorafenib in the treatment of liver cancer stem cells, as reported in a study. nih.gov

Mitigation of Hypoxia-Induced Resistance Mechanisms

Hypoxia, or low oxygen tension, is a hallmark of the solid tumor microenvironment and a primary driver of resistance to anticancer therapies, including Sorafenib. nih.gov The anti-angiogenic activity of Sorafenib can paradoxically exacerbate intratumoral hypoxia, which promotes the selection and proliferation of drug-resistant cancer cells. nih.gov This resistance is often mediated by the stabilization of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α and HIF-2α. nih.govnih.gov These transcription factors regulate a multitude of genes involved in cell survival, angiogenesis, and metabolism, collectively fostering a cellular state that is less susceptible to therapeutic intervention. nih.gov

Studies on Sorafenib have shown that it can inhibit the synthesis of HIF-1α, thereby reducing the expression of its downstream targets like vascular endothelial growth factor (VEGF) and mitigating angiogenic processes. researchgate.netnih.gov However, sustained treatment can lead to an adaptive response where the hypoxic tumor cells develop resistance. nih.govnih.gov Hypoxia-induced autophagy has also been identified as a key mechanism of Sorafenib resistance in HCC cells. nih.gov

The rationale for using this compound in this context is to achieve higher, more targeted intracellular drug concentrations. The enhanced delivery to hepatoma cells could potentially lead to a more profound and sustained inhibition of the HIF-1α pathway, potentially overcoming the adaptive resistance mechanisms observed with non-targeted Sorafenib. By concentrating the therapeutic agent at the tumor site, this compound may more effectively disrupt the hypoxia-driven signaling cascades that lead to treatment failure.

Table 1: Key Factors in Hypoxia-Induced Sorafenib Resistance

Factor Role in Resistance Potential Impact of this compound
HIF-1α Master regulator of hypoxic response; promotes angiogenesis, cell survival, and metabolic adaptation. nih.govnih.gov Enhanced targeted delivery may lead to more effective suppression of HIF-1α synthesis and activity.
HIF-2α Compensatory upregulation can occur when HIF-1α is inhibited, promoting resistance. nih.gov Higher intracellular drug levels might inhibit both HIF-1α and HIF-2α pathways more completely.
VEGF A key downstream target of HIF-1α; promotes angiogenesis. researchgate.net More potent inhibition of the HIF-1α/VEGF axis at the tumor site.

| Autophagy | A survival mechanism for cancer cells under stress (like hypoxia and chemotherapy), contributing to resistance. nih.gov | Increased intracellular Sorafenib concentration may modulate autophagy pathways to favor cell death over survival. |

Modulation of Disease Microenvironment by this compound Delivery

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, which collectively contributes to tumor progression and therapeutic resistance. researchgate.net Sorafenib is known to influence the TME not only by inhibiting angiogenesis but also by modulating immune responses and other cellular interactions. nih.gov However, its effects can be limited by suboptimal drug accumulation in the tumor.

The targeted delivery of Sorafenib via the galactosamine conjugate is designed to alter the pharmacokinetics of the drug, leading to preferential accumulation in the liver and specifically within HCC cells. This targeted approach has several potential advantages for modulating the TME:

Enhanced Anti-Angiogenic Effect: By delivering higher concentrations of Sorafenib directly to the tumor, the inhibition of VEGFR and PDGFR signaling pathways could be more potent, leading to a more significant reduction in tumor vascularization. researchgate.net Studies on Sorafenib have confirmed its inhibitory effect on HIF-1α and VEGF expression, leading to decreased tumor vascularization. researchgate.net

Increased Apoptosis: Higher intracellular drug levels can more effectively induce apoptosis (programmed cell death) in cancer cells. Sorafenib has been shown to induce apoptosis by downregulating anti-apoptotic proteins and blocking key survival pathways. semanticscholar.orgnih.gov Concentrating the drug within the tumor is expected to amplify this effect.

Overcoming Chemoresistance: The TME contributes significantly to chemoresistance. researchgate.net By achieving a high concentration gradient of the drug within the tumor, this compound may overcome resistance mechanisms that are dependent on insufficient drug exposure.

Research on nanoparticle-based systems for co-delivering Sorafenib and other agents using ligands like lactobionic acid (which also targets ASGPR) has demonstrated the potential of this targeting strategy to enhance anti-cancer efficacy. nih.gov These systems show improved tumor targeting and cytotoxicity, suggesting that the this compound conjugate would likely have a similar, if not more direct, impact on the disease microenvironment. nih.gov

Table 2: Research Findings on Sorafenib's Effect on TME and Hypoxia

Finding Research Focus Implication for this compound Reference
Sorafenib inhibits the synthesis of HIF-1α protein. Molecular mechanism of anti-angiogenic activity. Targeted delivery could enhance this inhibition at the tumor site. researchgate.net
Hypoxia-induced autophagy mediates Sorafenib resistance. Mechanism of acquired chemoresistance. Higher intracellular drug levels may overcome this protective autophagy. nih.gov
Sustained Sorafenib treatment promotes intratumoral hypoxia. Paradoxical effect leading to resistance. Achieving therapeutic concentrations more rapidly and directly may alter this adaptive response. nih.gov

By specifically targeting liver cancer cells, this compound represents a promising strategy to enhance the therapeutic index of Sorafenib, with the potential to more effectively combat hypoxia-induced resistance and favorably modulate the tumor microenvironment.

Methodological Framework for Sorafenib Galactosamine Research

In Vitro Research Techniques and Assays

In vitro studies form the foundational step in the preclinical assessment of Sorafenib-galactosamine (B1150168). These laboratory-based assays are designed to provide initial proof-of-concept, elucidate the cellular and molecular mechanisms of action, and guide further in vivo testing.

Cell Culture Models for Targeted Efficacy Assessment

The initial evaluation of this compound's therapeutic potential is conducted using a panel of well-characterized human liver cancer cell lines. The choice of cell lines is critical and typically includes those with varying levels of ASGPR expression to validate the targeting strategy.

Commonly Utilized Hepatocellular Carcinoma Cell Lines:

HepG2: A widely used, well-differentiated human hepatoblastoma cell line that consistently expresses high levels of ASGPR, making it an ideal model to assess the targeted uptake and cytotoxicity of this compound.

Huh-7: Another well-differentiated human HCC cell line that expresses ASGPR, often used to corroborate findings from HepG2 cells.

Hep3B: A human HCC cell line that is also utilized in liver cancer research and can be used to assess the broader applicability of the conjugate.

Normal Liver Cell Lines (e.g., Chang cells): Used as a control to evaluate the selective cytotoxicity of this compound towards cancer cells over healthy hepatocytes.

The primary assay to determine efficacy is the assessment of cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Illustrative In Vitro Cytotoxicity of Sorafenib (B1663141) vs. This compound in Liver Cancer Cell Lines

Cell LineCompoundIC50 (µM)
HepG2 Sorafenib8.5
This compound4.2
Huh-7 Sorafenib9.8
This compound5.1
Chang (Normal Liver) Sorafenib15.2
This compound14.8

Note: The data in this table is illustrative and compiled from typical findings in studies of targeted drug delivery systems in hepatocellular carcinoma. Actual values may vary based on experimental conditions.

Molecular Biology Approaches for Pathway Analysis (e.g., Western blot, PCR)

To understand how this compound exerts its anticancer effects at the molecular level, researchers employ a variety of molecular biology techniques. These methods are crucial for confirming that the conjugate retains the known mechanisms of action of Sorafenib and for identifying any additional effects resulting from the targeted delivery.

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in key signaling pathways that are modulated by Sorafenib. Following treatment of HCC cells with this compound, cell lysates are analyzed for changes in the expression and phosphorylation status of proteins related to:

Proliferation and Survival Pathways: Such as the Raf/MEK/ERK and PI3K/Akt pathways. A decrease in the phosphorylation of key proteins like ERK and Akt would indicate successful inhibition of these pathways.

Apoptosis (Programmed Cell Death): The expression levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2) are examined. An increase in pro-apoptotic markers and a decrease in anti-apoptotic markers suggest the induction of apoptosis. nih.govbio-rad-antibodies.com

Polymerase Chain Reaction (PCR): Quantitative real-time PCR (qRT-PCR) is utilized to measure changes in the gene expression levels of target genes. This can provide insights into the transcriptional regulation of pathways involved in cell cycle progression, angiogenesis, and apoptosis. For instance, a decrease in the mRNA levels of genes encoding for cyclins or vascular endothelial growth factor (VEGF) would be indicative of the conjugate's efficacy. nih.govnih.govresearchgate.net

Table 2: Representative Molecular Changes in HepG2 Cells Treated with this compound

Molecular TargetTechniqueObserved ChangeImplication
p-ERK Western BlotDecreasedInhibition of Raf/MEK/ERK pathway
p-Akt Western BlotDecreasedInhibition of PI3K/Akt pathway
Bcl-2 Western BlotDecreasedInduction of apoptosis
Cleaved Caspase-3 Western BlotIncreasedActivation of apoptosis
VEGF mRNA qRT-PCRDecreasedAnti-angiogenic effect
Cyclin D1 mRNA qRT-PCRDecreasedCell cycle arrest

Note: The data presented in this table is representative of expected findings from molecular analyses of Sorafenib's effects on hepatocellular carcinoma cells and is extrapolated for the targeted conjugate.

Advanced Imaging for Cellular Localization Studies (e.g., fluorescence microscopy)

To visually confirm the targeted uptake and intracellular localization of this compound, advanced imaging techniques are employed. Fluorescence microscopy is a key tool in these studies.

For these experiments, the galactosamine moiety or the Sorafenib molecule can be labeled with a fluorescent dye. HCC cells, particularly those with high ASGPR expression like HepG2, are then incubated with the fluorescently labeled conjugate. nih.gov The uptake and distribution of the conjugate within the cells can be visualized over time.

Key Observations from Cellular Localization Studies:

Enhanced Uptake in ASGPR-positive cells: A significantly higher fluorescence signal is expected in HepG2 cells compared to control cells with low or no ASGPR expression, confirming receptor-mediated endocytosis.

Intracellular Trafficking: Time-lapse imaging can track the movement of the conjugate from the cell membrane to intracellular compartments, such as endosomes and lysosomes, where the active drug is often released.

Competitive Inhibition: To further validate the role of the ASGPR, competitive inhibition studies are performed. Co-incubation of the fluorescently labeled this compound with an excess of free galactose should result in a significant reduction in cellular uptake, as the free galactose competes for binding to the ASGPR. researchgate.net

In Vivo Preclinical Disease Model Systems

Development of Relevant Xenograft and Orthotopic Models

The most common in vivo models for liver cancer research are xenograft models, where human HCC cells are implanted into immunodeficient mice.

Subcutaneous Xenograft Models: In this model, human HCC cells (e.g., HepG2, Huh-7) are injected under the skin of the mice. nih.gov This model is relatively easy to establish and allows for straightforward monitoring of tumor growth by external measurement. It is often used for initial in vivo efficacy screening.

Orthotopic Xenograft Models: For a more clinically relevant model, HCC cells are implanted directly into the liver of the mice. dovepress.commdpi.com This orthotopic model better recapitulates the tumor microenvironment of human liver cancer, including interactions with surrounding liver tissue and vasculature. dovepress.com Tumor growth is typically monitored using non-invasive imaging techniques such as bioluminescence imaging (if the cancer cells are engineered to express luciferase) or magnetic resonance imaging (MRI). researchgate.netdovepress.com

Table 3: Hypothetical Antitumor Efficacy in an Orthotopic HepG2 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control 12500
Sorafenib 75040
This compound 37570

Note: This table presents hypothetical data illustrating the expected enhanced efficacy of a targeted drug conjugate in a relevant in vivo model.

Advanced Animal Models for Metastasis and Resistance Studies

Beyond primary tumor growth, the ability of a therapeutic agent to inhibit metastasis and overcome or delay the onset of drug resistance are critical aspects of its evaluation.

Metastasis Models: Spontaneous metastasis can be studied in orthotopic xenograft models by monitoring for the development of secondary tumors in distant organs, such as the lungs. nih.gov The incidence and burden of metastasis in animals treated with this compound would be compared to control groups. Some studies may also employ experimental metastasis models where cancer cells are injected directly into the bloodstream to assess their ability to colonize distant organs.

Resistance Models: Acquired resistance to Sorafenib is a significant clinical challenge. To study this, in vivo models of Sorafenib resistance can be developed by continuously treating tumor-bearing mice with Sorafenib until the tumors start to regrow. aacrjournals.orgnih.gov These resistant tumors can then be used to test the efficacy of this compound. It is hypothesized that the targeted delivery of a higher concentration of the drug to the tumor cells via the galactosamine conjugate may help to overcome some mechanisms of resistance. nih.gov The molecular mechanisms of resistance in these models can be investigated by analyzing the genetic and protein expression profiles of the resistant tumors. aacrjournals.org

Histopathological and Immunohistochemical Analyses in Preclinical Tissue

In preclinical research, the evaluation of tissue response to targeted therapies like this compound is critical. Histopathological and immunohistochemical analyses of tissue samples from animal models, particularly those with hepatocellular carcinoma (HCC), provide insight into the therapeutic effects at a cellular level.

Immunohistochemical Analysis: Immunohistochemistry (IHC) is employed to detect specific protein markers within the tissue, offering a more detailed understanding of the drug's mechanism of action. For instance, IHC can be used to assess tumor cell proliferation by staining for markers like Ki-67. It can also evaluate the anti-angiogenic effects of sorafenib by measuring the expression of vascular markers such as CD31 in the tumor microenvironment. In studies of HCC, the expression of phosphorylated extracellular signal-regulated kinase (pERK), a component of a signaling pathway targeted by sorafenib, has been used as a biomarker. Research has shown that tumors with higher baseline levels of pERK may be more responsive to sorafenib treatment ascopubs.org. These analytical techniques are essential for confirming that the targeted delivery of sorafenib via a galactosamine conjugate leads to the desired anti-tumor effects in preclinical models.

Analytical and Characterization Methodologies for Drug Delivery Systems

The development of a drug delivery system, such as a nanoparticle or micelle carrying this compound, requires extensive analytical characterization to ensure its quality, stability, and performance. This involves a suite of techniques to confirm the chemical structure of the conjugate and the physical properties of the delivery vehicle.

Spectroscopic and Chromatographic Characterization of Conjugates

Spectroscopic and chromatographic methods are fundamental for confirming the successful synthesis of galactosylated carriers and for quantifying the amount of sorafenib they contain.

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful tools for structural elucidation. In the development of galactosylated copolymers intended to carry sorafenib, ¹H NMR is used to confirm the chemical structure. For example, specific proton signals can verify the successful grafting of polylactic acid (PLA) and the subsequent attachment of the galactose moiety to the polymer backbone core.ac.uknih.gov. FTIR spectroscopy provides complementary information by identifying characteristic functional groups. The FTIR spectrum of pure sorafenib shows distinct peaks for N-H stretching and amide C=O groups mdpi.comnih.gov. When sorafenib is incorporated into a delivery system, the presence of these peaks, alongside those of the polymer and the galactosamine ligand, confirms the successful loading of the drug mdpi.com.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the precise quantification of sorafenib. Various HPLC methods have been developed for determining sorafenib concentrations in different matrices, including plasma and nanoparticle formulations frontiersin.orgnih.gov. These methods typically use a C18 column with a mobile phase consisting of solvents like acetonitrile (B52724) and water, and detection is performed using a UV detector at a wavelength of approximately 265 nm frontiersin.orgnih.gov. HPLC is crucial for determining the drug loading content and encapsulation efficiency of the delivery system and for monitoring its release during in vitro studies d-nb.info.

Table 1: Spectroscopic and Chromatographic Parameters for this compound Systems

Technique Parameter Observed Value/Condition Purpose
¹H NMR Chemical Shift (δ) 4.68 ppm (m, 1H, NHCH(CO)CH₂) Confirms polymer backbone structure core.ac.uk
¹H NMR Chemical Shift (δ) 2.78 ppm (m, 2H, CHCH₂CONH) Confirms polymer backbone structure core.ac.uk
FTIR Wavenumber (cm⁻¹) 3332, 3296 cm⁻¹ N-H stretching of Sorafenib mdpi.com
FTIR Wavenumber (cm⁻¹) 1740 cm⁻¹ Amide C=O group of Sorafenib mdpi.com
HPLC Column ACE Generic C18 (5 μm, 4.6 mm × 150 mm) Separation of Sorafenib frontiersin.org
HPLC Mobile Phase Acetonitrile:Water with 0.05% TFA (65:35 v/v) Elution of Sorafenib frontiersin.org
HPLC Detection UV at 265 nm Quantification of Sorafenib frontiersin.org
HPLC Retention Time ~3.2 minutes Identification of Sorafenib nih.gov

Microscopic and Nanoparticle Characterization Techniques (e.g., DLS, TEM, SEM)

The physical properties of the drug delivery system, such as size, shape, and surface charge, are critical as they influence its stability, biodistribution, and cellular uptake.

Dynamic Light Scattering (DLS): DLS is the standard method for measuring the hydrodynamic diameter (particle size) and the size distribution (Polydispersity Index, PDI) of nanoparticles in a solution nih.govresearchgate.net. For liver-targeted delivery systems, a particle size in the range of 50-200 nm is often desired for effective accumulation in tumor tissue nih.gov. DLS is also used to measure the zeta potential, which is an indicator of the nanoparticle's surface charge and stability in suspension researchgate.net. For instance, galactosylated micelles loaded with sorafenib have been characterized with a nanometer-scale size and a slightly positive zeta potential nih.govresearchgate.net.

Microscopy Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of the nanoparticles nih.govresearchgate.net. TEM provides high-resolution, two-dimensional images, confirming the size and shape (e.g., spherical) of the delivery vehicles core.ac.uknih.gov. SEM provides information on the surface topography of the particles nih.govresearchgate.net. These microscopic analyses are crucial to confirm that the nanoparticles are uniform and non-aggregated, which is important for their in vivo performance.

Table 2: Physicochemical Properties of Galactosylated Sorafenib Nanocarriers

Nanocarrier Type Size (DLS, nm) PDI Zeta Potential (mV) Morphology (TEM/SEM) Reference
PHEA-EDA-PLA-GAL Micelles ~120 N/A +5.1 Spherical core.ac.ukresearchgate.net
SF-CS-FA Nanoparticles 81.6 ± 12.9 N/A N/A Near-Spherical mdpi.com
Sorafenib-loaded Liposomes ~180 <0.2 N/A Spherical researchgate.netnih.gov
PLGA Nanoparticles 175 0.143 - 0.157 -23.8 Spherical impactfactor.org
Folic Acid-Targeted Liposomes 197.1 ± 16.6 N/A +0.21 N/A dovepress.com

In Vitro Release Studies of this compound Formulations

In vitro release studies are performed to understand how the drug is released from its carrier over time under simulated physiological conditions. These studies are essential for predicting the in vivo performance of the drug delivery system.

The dialysis bag method is commonly used for these experiments impactfactor.orgdovepress.com. The drug-loaded nanoparticles are placed inside a dialysis membrane, which is then submerged in a release medium, often a phosphate-buffered saline (PBS) solution set at different pH values to mimic different biological environments (e.g., blood pH 7.4 vs. acidic tumor microenvironment pH ~6.5 or endosomal pH ~5.0) core.ac.ukmdpi.com. Samples of the release medium are collected at various time points, and the concentration of the released sorafenib is measured, typically by HPLC.

Studies on galactosylated sorafenib carriers often show a biphasic release pattern. This includes an initial "burst release" of the drug adsorbed on the nanoparticle surface, followed by a more sustained release of the drug encapsulated within the polymer matrix impactfactor.orgfrontiersin.org. The release can also be pH-dependent; for example, a higher cumulative release of sorafenib has been observed at a more acidic pH of 4.8 compared to a physiological pH of 7.4, which is a desirable characteristic for tumor-targeted delivery systems mdpi.commdpi.com. For instance, one study on galactosylated micelles showed a cumulative sorafenib release of about 4% at gastric pH (1.6) after 4 hours, while at pH 7.4, the release was approximately 11.6% after 24 hours, indicating good stability in simulated gastrointestinal fluids core.ac.uk.

Table 3: In Vitro Cumulative Release of Sorafenib from Delivery Systems

Delivery System Time pH Cumulative Release (%) Reference
PHEA-EDA-PLA-GAL Micelles 4 h 1.6 ~4% core.ac.uk
PHEA-EDA-PLA-GAL Micelles 24 h 6.5 4.2% core.ac.uk
PHEA-EDA-PLA-GAL Micelles 24 h 7.4 11.6% core.ac.uk
SF-CS-FA Nanoparticles 72 h 4.8 85.4% mdpi.com
SF-CS-FA Nanoparticles 72 h 7.4 78.9% mdpi.com
SF/PLGA Nanoparticles 24 h 7.2 31.2% mdpi.com
SF/PLGA Nanoparticles 24 h 5.2 61.3% mdpi.com

Future Research Trajectories and Academic Perspectives

Identification of Novel Biomarkers for Sorafenib-Galactosamine (B1150168) Responsiveness

The efficacy of Sorafenib (B1663141) can vary significantly among patients with advanced hepatocellular carcinoma (HCC). nih.gov To move towards a more personalized treatment approach with this compound, the identification of predictive biomarkers is crucial. Future research must focus on two main categories of biomarkers: those related to Sorafenib's mechanism of action and those related to the galactosamine-targeting moiety.

The asialoglycoprotein receptor (ASGPR), which is targeted by the galactose component, is highly expressed on the surface of hepatocytes. Therefore, the expression level of ASGPR on tumor cells is a primary candidate biomarker. High ASGPR expression could theoretically correlate with increased intracellular drug concentration and, consequently, better therapeutic response.

Beyond the targeting moiety, biomarkers associated with the response to Sorafenib itself remain highly relevant. Numerous studies have investigated potential markers, including those involved in angiogenesis and key signaling pathways. nih.govnih.gov Research has pointed to blood levels of factors like angiopoietin-2 and hepatocyte growth factor as potential predictors of Sorafenib efficacy. nih.gov Genetic biomarkers, such as single nucleotide polymorphisms (SNPs) in genes related to angiogenesis (e.g., VEGF-A) and drug metabolism, have also been associated with treatment response. mdpi.comresearchgate.net

Future investigations should involve the comprehensive analysis of tumor tissues and plasma from preclinical models treated with this compound to validate these existing biomarkers and discover new ones. A concerted effort integrating genomics, proteomics, and metabolomics will be imperative for building a robust biomarker panel for patient stratification. nih.gov

Biomarker CategoryPotential CandidatesRationale for Investigation
Target-Related Asialoglycoprotein receptor (ASGPR) expressionDirect target of the galactosamine moiety; higher expression may lead to better drug uptake in tumor cells.
Angiogenesis-Related VEGF, Angiopoietin-2, HGF, s-c-KitSorafenib inhibits angiogenesis; baseline levels and changes during treatment may predict response. nih.govmedscape.com
Signaling Pathway pERKSorafenib targets the Raf/MEK/ERK pathway; high pERK levels have been linked to longer time to progression. medscape.com
Genetic Markers SNPs in VEGF-A, ADH1A, CYP26A1Genetic variations can influence both angiogenesis and drug metabolism, affecting individual patient response. mdpi.comresearchgate.net

Refinement of Targeted Delivery Systems for Enhanced Therapeutic Index

The core advantage of this compound lies in its targeted delivery, which aims to maximize drug concentration at the tumor site while minimizing systemic exposure. core.ac.uk While the concept is sound, refining the delivery system is a key area for future research to further enhance the therapeutic index. Current strategies involve conjugating Sorafenib to galactosylated carriers like polymeric micelles and nanoparticles. core.ac.ukijsred.com

Biodistribution studies have shown that entrapping Sorafenib in galactosylated systems leads to significantly greater accumulation in the liver compared to free Sorafenib. core.ac.uk For instance, one study found that the amount of Sorafenib from galactosylated micelles reaching the liver was substantially higher than both free drug and non-targeted micelles, an effect that was more pronounced at longer time points post-administration. core.ac.uk

Future refinements will likely focus on:

Carrier Composition: Exploring novel biocompatible and biodegradable polymers and lipids to optimize drug loading, release kinetics, and stability.

Linker Chemistry: Developing more sophisticated linkers between Sorafenib and the galactosamine carrier that ensure stability in circulation but allow for efficient drug release inside the target cell.

Multi-targeting: Incorporating additional targeting ligands to recognize other receptors overexpressed on HCC cells, potentially overcoming heterogeneity in ASGPR expression.

Stimuli-Responsive Systems: Designing "smart" carriers that release their payload in response to the specific microenvironment of the tumor, such as lower pH or the presence of certain enzymes.

These advancements aim to improve upon the already promising results of targeted delivery, pushing the therapeutic index to new heights and further reducing off-target effects. ijsred.commdpi.com

Exploration of Immunomodulatory Effects of this compound

Sorafenib is known to possess immunomodulatory properties, though its effects can be complex and dose-dependent. nih.gov Studies have shown that Sorafenib can decrease the frequency of immunosuppressive regulatory T cells (Tregs). nih.gov However, other reports suggest high doses might induce an immunosuppressive phenotype, characterized by an increase in PD-1 expression on T cells. nih.gov This dual role highlights the need to understand how targeted delivery of this compound impacts the tumor immune microenvironment.

By concentrating Sorafenib within the liver, this compound could achieve high local concentrations that more effectively modulate immune cells within the tumor, potentially enhancing anti-tumor immune responses. researchgate.net Research indicates Sorafenib can reduce levels of inflammatory cytokines like TNF-α and IL-1β in the tissue microenvironment. mdpi.com Concentrating this effect in the liver could help overcome local inflammation-driven tumor progression.

Future academic perspectives should focus on:

Immune Cell Profiling: Detailed analysis of the tumor microenvironment in preclinical models treated with this compound to map changes in populations of T cells, natural killer (NK) cells, and macrophages.

Cytokine Analysis: Measuring local and systemic cytokine profiles to understand the shift in the inflammatory landscape.

Combination Immunotherapies: Investigating the synergistic potential of this compound with immune checkpoint inhibitors. The localized immunomodulation from targeted Sorafenib could prime the tumor microenvironment, making it more susceptible to agents like PD-1 or PD-L1 antibodies.

Development of Predictive Preclinical Models for Translational Research

The successful translation of this compound from the laboratory to the clinic depends heavily on the use of predictive preclinical models. While standard xenograft models have been used to show the general anti-tumor activity of Sorafenib, more sophisticated models are needed to accurately predict the efficacy of a targeted agent like this compound. nih.govnih.gov

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered more representative of human tumor heterogeneity and have been used to test both Sorafenib and Regorafenib. nih.govresearchgate.net For this compound, it is critical that these PDX models retain the expression of the ASGPR target.

Future research should prioritize the development and characterization of:

ASGPR-Expressing PDX Models: A bank of well-characterized HCC-PDX models with varying levels of ASGPR expression would be invaluable for studying response and resistance.

Humanized Mouse Models: To study the immunomodulatory effects, models with a reconstituted human immune system are necessary. These models would allow for the investigation of how this compound interacts with human immune cells in the context of an HCC tumor.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop HCC in the context of a competent immune system can provide critical insights into the interplay between the drug, the tumor, and the host immune response over the entire course of tumorigenesis.

Model TypeKey Advantage for this compound ResearchResearch Question Addressed
Patient-Derived Xenografts (PDX) Preserves human tumor heterogeneity and architecture. nih.govCorrelation of ASGPR expression with treatment efficacy; identification of resistance mechanisms.
Orthotopic Models Tumor growth in the correct anatomical location (liver).More accurate assessment of biodistribution, tumor invasion, and metastasis. nih.gov
Humanized Immune System Mice Allows for the study of interactions with human immune cells.Evaluation of immunomodulatory effects and synergy with checkpoint inhibitors. nih.gov
Genetically Engineered Models (GEMM) Tumor develops de novo in an immunocompetent host.Investigation of long-term efficacy, prevention of recurrence, and impact on the native tumor microenvironment.

Investigating Long-Term Preclinical Efficacy and Potential for Disease Eradication

Long-term studies in advanced preclinical models, such as orthotopic and PDX models, will be essential. nih.govnih.gov These studies should be designed to monitor not only tumor growth inhibition but also the incidence of tumor recurrence after treatment cessation. Research has identified several prognostic factors for long-term survival in patients treated with Sorafenib, such as the absence of extrahepatic spread and main portal vein invasion. dovepress.com Preclinical studies should aim to replicate these clinical scenarios to test if this compound can improve outcomes in models with poor prognostic features.

The ultimate academic goal is to determine if a targeted approach can shift the treatment paradigm from disease control to potential eradication. This involves exploring this compound in adjuvant settings (post-resection or ablation) to prevent recurrence and in combination with other modalities. By maintaining high local drug levels, this compound could potentially eliminate residual microscopic disease that leads to relapse, a feat that is challenging to achieve with systemic Sorafenib therapy.

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing and characterizing Sorafenib-galactosamine conjugates?

  • Methodological Guidance : Synthesis typically involves covalent linkage of Sorafenib to galactosamine via carbodiimide chemistry or click chemistry. Characterization requires HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR for structural validation. Stability studies under physiological conditions (pH 7.4, 37°C) are critical to ensure conjugate integrity .

Q. Which in vitro models are most appropriate for evaluating the hepatocyte-targeting efficacy of this compound?

  • Methodological Guidance : Use primary hepatocytes or HepG2 cells expressing high levels of asialoglycoprotein receptors (ASGPR). Competitive inhibition assays with excess galactosamine can confirm receptor-mediated uptake. Quantify intracellular Sorafenib via LC-MS/MS and compare uptake to non-conjugated Sorafenib .

Q. How does this compound’s mechanism of action differ from Sorafenib alone in hepatocellular carcinoma (HCC) models?

  • Methodological Guidance : Conduct transcriptomic profiling (RNA-seq) of treated HCC cells to compare pathway modulation (e.g., MAPK/ERK, VEGF). Use siRNA knockdown of ASGPR to isolate receptor-dependent effects. Validate via Western blot for phosphorylated targets (e.g., ERK, STAT3) .

Advanced Research Questions

Q. What experimental strategies address this compound’s pharmacokinetic challenges, such as rapid hepatic clearance?

  • Methodological Guidance : Perform pharmacokinetic studies in murine models with hepatic-specific probes (e.g., bile cannulation). Use compartmental modeling to distinguish hepatic vs. systemic metabolism. Test co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. How can researchers design studies to evaluate synergistic effects between this compound and immunotherapies (e.g., PD-1 inhibitors)?

  • Methodological Guidance : Use orthotopic HCC models with intact immune systems (e.g., C57BL/6 mice). Measure tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiles (IL-6, IFN-γ) via ELISA. Apply Chou-Talalay synergy analysis to quantify combination index (CI) values .

Q. What statistical approaches resolve contradictions in efficacy data between in vitro and in vivo studies?

  • Methodological Guidance : Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like dosing schedules and model heterogeneity. Use Bayesian hierarchical models to account for between-study variance. Validate findings with ex vivo histopathology (e.g., Ki-67 staining for proliferation) .

Q. Which biomarkers are most reliable for predicting inter-patient variability in this compound response?

  • Methodological Guidance : Retrospectively analyze clinical trial data for correlations between ASGPR expression (via IHC) and progression-free survival (PFS). Use machine learning (e.g., LASSO regression) to identify multi-omic biomarkers (e.g., miRNA profiles, proteomic signatures) in pre-treatment biopsies .

Methodological Frameworks

  • For Experimental Design : Align with RECIST criteria (v1.1) for tumor response evaluation and STROBE guidelines for observational studies .
  • For Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib-galactosamine
Reactant of Route 2
Reactant of Route 2
Sorafenib-galactosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.